Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate
Overview
Description
Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate is an organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonamide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides or sulfonates.
Scientific Research Applications
Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate
- Ethyl 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate
Uniqueness
Ethyl 1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-piperidinecarboxylate is unique due to the presence of the ethoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonyl and piperidine groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO5S/c1-4-23-15-9-12(3)14(18)10-16(15)25(21,22)19-8-6-7-13(11-19)17(20)24-5-2/h9-10,13H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISYMOLNZHHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC(C2)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.